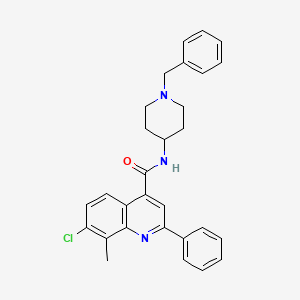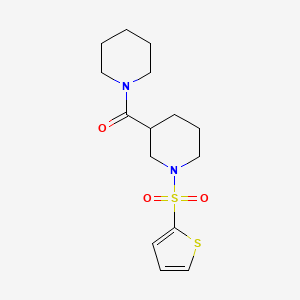
3-bromo-4-biphenylyl pivalate
Übersicht
Beschreibung
3-bromo-4-biphenylyl pivalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of ester that is commonly used in organic synthesis reactions. In
Wirkmechanismus
The mechanism of action of 3-bromo-4-biphenylyl pivalate is not fully understood. However, it is believed that the compound acts as a competitive inhibitor of certain enzymes. In the case of acetylcholinesterase, 3-bromo-4-biphenylyl pivalate is thought to bind to the active site of the enzyme, preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-biphenylyl pivalate are still being studied. However, it has been shown to have potential as a therapeutic agent in the treatment of Alzheimer's disease. This is due to its ability to inhibit acetylcholinesterase and increase acetylcholine levels in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-4-biphenylyl pivalate in lab experiments is its stability and reactivity. This makes it a useful compound in organic synthesis reactions. However, one limitation is its potential toxicity. It is important to handle this compound with care and take appropriate safety precautions when working with it.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-4-biphenylyl pivalate. One area of interest is its potential as a therapeutic agent in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of the compound for this application. Additionally, the compound's potential as an inhibitor of other enzymes is an area of interest for future research. Finally, the synthesis of new derivatives of 3-bromo-4-biphenylyl pivalate and their potential applications in various fields is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-biphenylyl pivalate has various applications in scientific research. It is commonly used in the synthesis of other organic compounds due to its reactivity and stability. Furthermore, this compound has been studied for its potential as an inhibitor of certain enzymes. For example, it has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can have potential therapeutic applications in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-bromo-4-phenylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,3)16(19)20-15-10-9-13(11-14(15)18)12-7-5-4-6-8-12/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOSHCYFBNDBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-[1,1'-biphenyl]-4-yl pivalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4764591.png)
![2-{1-(4-methylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4764602.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)thio]ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B4764619.png)
![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4764621.png)
![3-[(4-acetylphenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B4764624.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)
![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)

![2,7-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4764685.png)

![{1-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B4764692.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4764696.png)